molecular formula C9H5ClFNO2 B6278776 6-chloro-5-fluoro-1H-indole-2-carboxylic acid CAS No. 169674-09-3

6-chloro-5-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B6278776
CAS No.: 169674-09-3
M. Wt: 213.59 g/mol
InChI Key: YITFSUIVLOIUGX-UHFFFAOYSA-N
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Description

6-chloro-5-fluoro-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, in particular, is characterized by the presence of chlorine and fluorine atoms on the indole ring, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid typically involves the introduction of chlorine and fluorine atoms onto the indole ring. One common method is the reaction of indole derivatives with halogenating agents under controlled conditions. For example, the use of p-toluenesulfonic acid in toluene can yield the desired indole product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions, where indole derivatives are treated with chlorine and fluorine sources in the presence of suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

6-chloro-5-fluoro-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain receptors, leading to various biological effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-fluoroindole-2-carboxylic acid: Similar structure but lacks the chlorine atom.

    6-chloroindole-2-carboxylic acid: Similar structure but lacks the fluorine atom.

    Indole-2-carboxylic acid: Basic structure without halogen substitutions

Uniqueness

The uniqueness of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid lies in the combined presence of both chlorine and fluorine atoms on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

169674-09-3

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

6-chloro-5-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5ClFNO2/c10-5-3-7-4(1-6(5)11)2-8(12-7)9(13)14/h1-3,12H,(H,13,14)

InChI Key

YITFSUIVLOIUGX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CC(=C1F)Cl)C(=O)O

Purity

95

Origin of Product

United States

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